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Cat. No.: B128887

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Fluoroanisole (o-fluoroanisole) is an aromatic organic compound with the chemical formula
C7H7FO. It is a colorless liquid at room temperature and serves as a versatile synthetic
intermediate in the pharmaceutical and agrochemical industries. The introduction of a fluorine
atom into the anisole molecule can significantly alter its physicochemical and biological
properties, making a thorough understanding of its thermodynamic characteristics crucial for
process design, reaction optimization, and the development of novel fluorinated molecules.
This guide provides a comprehensive overview of the available thermodynamic data for 2-
Fluoroanisole, details the experimental methodologies used for their determination, and
presents a typical synthesis workflow.

Core Thermodynamic and Physical Properties

A summary of the key thermodynamic and physical properties of 2-Fluoroanisole is presented
below. The data is compiled from various sources, with a focus on experimentally determined
values.

Quantitative Data Summary
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Property

Value

Method

Reference

Standard Molar
Enthalpy of Formation
(liquid, 298.15 K)

-186.2 + 2.0 kJ/mol

Rotating Bomb
Combustion

Calorimetry

[1]

Standard Molar
Enthalpy of Formation
(gas, 298.15 K)

-140.9 + 2.2 kd/mol

Derived from liquid
phase enthalpy and
enthalpy of

vaporization

[1]

Standard Molar
Enthalpy of
Vaporization (298.15
K)

45.3 £ 0.8 kd/mol

Calvet

Microcalorimetry

[1]

Melting Point -39 °C Not specified [2]
N , 152.4 °C (at 760 N
Boiling Point Not specified [2]
mmHg)
Density 1.124 g/mL (at 25 °C) Not specified [2]
Flash Point 53 °C (closed cup) Not specified [2]
Vapor Pressure 4.49 mmHg (at 25 °C)  Not specified [2]

Note: Experimental data for Gibbs free energy, entropy, and heat capacity of 2-Fluoroanisole

are not readily available in the reviewed literature. Computational chemistry methods, such as

Density Functional Theory (DFT), could provide reliable estimates for these properties. The
study by Ribeiro da Silva & Ferreira (2009) did perform DFT calculations (B3LYP/6-
311++G(d,p)) to determine a theoretical enthalpy of formation, which was in good agreement

with their experimental results.[1]

Experimental Protocols

The determination of the thermodynamic properties of 2-Fluoroanisole relies on precise

calorimetric techniques. The following sections detail the methodologies employed in the key

experimental work by Ribeiro da Silva & Ferreira (2009).[1]
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Rotating Bomb Combustion Calorimetry (for Enthalpy of
Formation)

The standard molar enthalpy of formation of liquid 2-Fluoroanisole was determined from its
standard molar energy of combustion using rotating bomb combustion calorimetry.

Methodology:

o Sample Preparation: A known mass of 2-Fluoroanisole is placed in a platinum crucible. A
cotton fuse is positioned to ensure complete combustion.

o Bomb Assembly: The crucible is placed inside a stainless steel combustion bomb. The bomb
is then purged and filled with pure oxygen to a high pressure (typically around 3 MPa). A
small, known amount of distilled water is added to the bomb to ensure that the combustion
products are in their standard states.

o Calorimeter Setup: The sealed bomb is submerged in a known mass of water in a
calorimeter vessel. The calorimeter is equipped with a high-precision thermometer and a
stirrer to ensure uniform temperature distribution. The entire assembly is placed in a
thermostatically controlled water jacket to minimize heat exchange with the surroundings.

o Combustion: The sample is ignited by passing an electric current through the fuse. The
rotation of the bomb ensures a complete and uniform reaction, as well as dissolution of the
gaseous products in the aqueous phase.

o Temperature Measurement: The temperature of the water in the calorimeter is monitored
before, during, and after the combustion reaction. The temperature change, corrected for
heat exchange with the surroundings, is used to calculate the energy of combustion.

e Analysis of Products: After the experiment, the contents of the bomb are analyzed to
determine the extent of the reaction and to quantify any side products.

o Calculation: The standard molar energy of combustion is calculated from the corrected
temperature rise and the energy equivalent of the calorimeter. The standard molar enthalpy
of formation is then derived using Hess's law.
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Calvet Microcalorimetry (for Enthalpy of Vaporization)

The standard molar enthalpy of vaporization of 2-Fluoroanisole was determined using a
Calvet microcalorimeter.

Methodology:

Sample Introduction: A small, accurately weighed amount of 2-Fluoroanisole is introduced
into a vaporization cell within the microcalorimeter.

 |sothermal Vaporization: The sample is vaporized isothermally at a constant temperature
(298.15 K). This is achieved by passing a stream of an inert carrier gas (e.g., nitrogen) over
the sample at a controlled flow rate.

» Heat Flow Measurement: The Calvet microcalorimeter measures the heat flow associated
with the endothermic process of vaporization. The heat absorbed by the sample during
vaporization is compensated by the Peltier effect to maintain a constant temperature, and
this compensating heat flow is recorded.

o Data Acquisition: The heat flow is recorded as a function of time until the entire sample has
vaporized, which is indicated by the signal returning to the baseline.

» Calculation: The molar enthalpy of vaporization is calculated by integrating the heat flow over
time and dividing by the number of moles of the vaporized sample.

Synthesis of 2-Fluoroanisole: A Typical Workflow

2-Fluoroanisole is commonly synthesized via the Williamson ether synthesis, starting from 2-
fluorophenol and a methylating agent. The following diagram illustrates a typical experimental
workflow for this synthesis.
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Figure 1. A typical laboratory workflow for the synthesis of 2-Fluoroanisole.

Logical Relationship of Thermodynamic Properties

The fundamental thermodynamic properties are interconnected. The Gibbs free energy (G) is
related to enthalpy (H) and entropy (S) by the following equation:

AG = AH - TAS

where T is the temperature in Kelvin. This relationship is central to understanding the
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Figure 2. The relationship between Gibbs free energy, enthalpy, and entropy.

Conclusion

This technical guide has summarized the currently available experimental thermodynamic data
for 2-Fluoroanisole, with a particular focus on its enthalpy of formation and vaporization. The
experimental methodologies used to obtain these values have been detailed to provide a clear
understanding of the data's origin. While a complete thermodynamic profile including Gibbs
free energy, entropy, and heat capacity from experimental sources is not yet available,
computational chemistry stands as a powerful tool to bridge this data gap. The provided
synthesis workflow offers a practical guide for the laboratory preparation of this important
fluorinated intermediate. For researchers and professionals in drug development and chemical
synthesis, a thorough understanding of these properties is essential for the effective utilization

of 2-Fluoroanisole in their applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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